

The Discovery and Isolation of Panduratin A from Fingerroot: A Technical Guide

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Compound of Interest

Compound Name: *Panduratin*

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Abstract

Panduratin A, a cyclohexenyl chalcone derivative isolated from the rhizomes of fingerroot (*Boesenbergia rotunda*), has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of **Panduratin A**. It details advanced extraction and purification protocols, summarizes key quantitative data on its bioactivities, and elucidates its mechanisms of action through various signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Boesenbergia rotunda (L.) Mansf., commonly known as fingerroot, is a member of the ginger family (Zingiberaceae) and is widely used in traditional medicine and as a culinary spice in Southeast Asia.^[1] The rhizomes of this plant are a rich source of bioactive secondary metabolites, with **Panduratin A** being one of the most significant compounds.^[2] Extensive research has demonstrated that **Panduratin A** possesses a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.^{[2][3][4]} ^[5] This guide focuses on the technical aspects of isolating **Panduratin A** and characterizing its key biological functions.

Extraction and Isolation of Panduratin A

The efficient extraction and isolation of **Panduratin A** from fingerroot rhizomes are critical for its subsequent study and potential therapeutic application. Various methods have been developed, with a focus on optimizing yield and purity.

Optimized Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is an efficient method for obtaining **Panduratin A** from dried fingerroot rhizomes.[\[6\]](#)[\[7\]](#)

Experimental Protocol:

- Sample Preparation: Dried rhizomes of *B. rotunda* are ground into a fine powder. A particle size of 125 μm has been shown to be optimal.[\[6\]](#)[\[7\]](#)
- Solvent Selection: n-hexane is an effective solvent for the selective extraction of **Panduratin A**, minimizing the co-extraction of other unwanted compounds.[\[6\]](#)
- Extraction Conditions:
 - Solid-to-Liquid Ratio: A ratio of 1:30 g/mL is recommended for optimal extraction.[\[6\]](#)[\[7\]](#)
 - Extraction Time: An extraction time of 10 minutes is sufficient to yield a high concentration of **Panduratin A**.[\[6\]](#)[\[7\]](#)
 - Temperature: The extraction is typically performed at temperatures between 30-40°C.[\[6\]](#)
- Procedure: a. One gram of the dried powder is placed in a test tube. b. 30 mL of n-hexane is added. c. The mixture is subjected to ultrasound treatment for 10 minutes. d. The resulting crude extract is filtered and the solvent is evaporated to yield the extract.

Pulse Electric Field (PEF) Assisted Extraction

Pulse Electric Field (PEF) extraction is another advanced method that has been shown to significantly improve the recovery of **Panduratin A** from fresh rhizomes.[\[8\]](#)

Experimental Protocol:

- Sample Preparation: Fresh rhizomes of *B. rotunda* are macerated in 95% ethanol.[8]
- PEF Treatment:
 - Solvent: 95% ethanol.[8]
 - Pulse Rate: 116 pulses/min.[8]
 - Frequency: 50 Hz.[8]
 - Extraction Time: Optimal recovery is achieved at 60 minutes.[8]
- Procedure: a. The macerated fresh rhizomes are placed in 95% ethanol. b. The mixture is subjected to PEF treatment for 60 minutes. c. The extract is then collected and filtered for further purification.

Purification by Centrifugal Partition Chromatography (CPC)

Centrifugal Partition Chromatography is a highly efficient one-step method for the purification of **Panduratin A** from the crude extract.[6][7]

Experimental Protocol:

- Sample Preparation: The crude n-hexane extract is dissolved in ethyl acetate before injection into the CPC system.[6]
- Solvent System: A two-phase solvent system of n-hexane/methanol/water (5/3.4/1.6, v/v) is used.[6][7]
- CPC Operation:
 - The CPC is operated in the ascending mode, where the upper phase (n-hexane rich) serves as the mobile phase.[6]
 - The crude extract is injected into the system.
 - Fractions are collected and monitored by UHPLC.

- Outcome: This method can yield **Panduratin A** with a purity of up to 99.69%.[\[6\]](#)[\[7\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative data related to the extraction, purification, and biological activities of **Panduratin A**.

Table 1: Optimal Conditions and Yields for **Panduratin A** Extraction and Purification

Parameter	Optimal Value	Yield/Purity	Reference
Ultrasound-Assisted Extraction			
Particle Size	125 μm	-	[6] [7]
Solid-to-Liquid Ratio	1:30 g/mL	-	[6] [7]
Extraction Time	10 min	-	[6] [7]
Crude Extract Yield	-	$6.96 \pm 0.07\%$	[6] [7]
Centrifugal Partition Chromatography			
Panduratin A Yield	-	0.4 mg from 67 mg crude extract (57% yield)	[2] [6]
Panduratin A Purity	-	99.69%	[6] [7]
Pulse Electric Field Extraction			
Panduratin A Recovery	-	$143.4 \pm 3.48 \text{ mg/kg}$	[8]

Table 2: In Vitro Anticancer Activity of **Panduratin A** (IC50 Values)

Cell Line	Cancer Type	IC50 Value	Reference
A549	Non-small cell lung cancer	6.03 ± 0.21 µg/mL	[9]
H1975	Non-small cell lung cancer (EGFR mutant)	5.58 ± 0.15 µg/mL	[9]
A549	Non-small cell lung cancer	4.4 µg/mL (10.8 µM)	[10][11]
MCF-7	Breast cancer	15 µM (24h), 11.5 µM (48h)	[12][13]
T47D	Breast cancer	17.5 µM (24h), 14.5 µM (48h)	[12]
HT-29	Colon adenocarcinoma	6.56 µg/ml	[14][15]
PANC-1	Pancreatic cancer (nutrient-deprived)	1.6 µM	[16]

Table 3: Antimicrobial and Antiviral Activity of **Panduratin A**

Target	Activity	Value	Reference
Multi-species oral biofilms (S. mutans, S. sanguis, A. viscosus)	Minimum Inhibitory Concentration (MIC)	1 µg/ml	[5][17]
Dengue-2 virus NS3 protease	Inhibitory Activity (Ki)	25 µM	[4]
SARS-CoV-2	50% Inhibition Concentration (IC50)	0.8–1.6 µM	[18]

Biological Activities and Mechanisms of Action

Anticancer Activity

Panduratin A exhibits potent cytotoxic effects against a variety of cancer cell lines, including non-small cell lung cancer, breast cancer, and pancreatic cancer.[9][12][16] Its mechanisms of action are multifaceted and involve the modulation of key signaling pathways.

- Induction of Apoptosis: **Panduratin A** induces apoptosis by inhibiting the phosphorylation of EGFR and its downstream effectors, STAT3 and Akt, in lung cancer cells.[9] In breast cancer cells, it triggers the mitochondrial-dependent apoptotic pathway, evidenced by an increased Bax:Bcl-2 ratio and activation of caspases 7, 8, and 9.[12][13]
- Cell Cycle Arrest: It causes cell cycle arrest at the G0/G1 phase in breast cancer cells by downregulating cyclin D1 and CDK4, and inducing p21WAF1/Cip1 and p27Kip1.[12] In A549 lung cancer cells, it induces G2/M phase arrest.[10]
- Inhibition of NF-κB Pathway: **Panduratin A** has been shown to inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, thereby suppressing the transcription of genes involved in cell proliferation and survival.[10]
- Inhibition of PI3K/Akt/mTOR Pathway: In pancreatic cancer cells, especially under nutrient-deprived conditions, **Panduratin A** inhibits the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation.[16]

Anti-inflammatory Activity

Panduratin A demonstrates significant anti-inflammatory properties by targeting key inflammatory signaling pathways.

- Inhibition of NF-κB Pathway: In various cell models, including microglial cells and endothelial cells, **Panduratin A** suppresses the NF-κB signaling pathway.[3][19][20] It prevents the degradation of IκB, thereby inhibiting the phosphorylation and nuclear translocation of NF-κB.[19] This leads to a reduction in the production of pro-inflammatory mediators such as IL-6, MCP-1, ICAM-1, and VCAM-1.[19][20]
- Suppression of MAPK Pathway: In the context of periodontitis, **Panduratin A** has been shown to suppress osteoclastogenesis by controlling the MAPK signaling pathway in RAW 264.7 cells.[21] It also reduces the expression of inflammatory markers like interleukin-1 β

and matrix metalloproteinases (MMP-2, MMP-8) in human gingival fibroblasts by inhibiting the MAPK pathway.[21][22]

Antiviral Activity

Panduratin A has shown promise as an antiviral agent against several viruses.

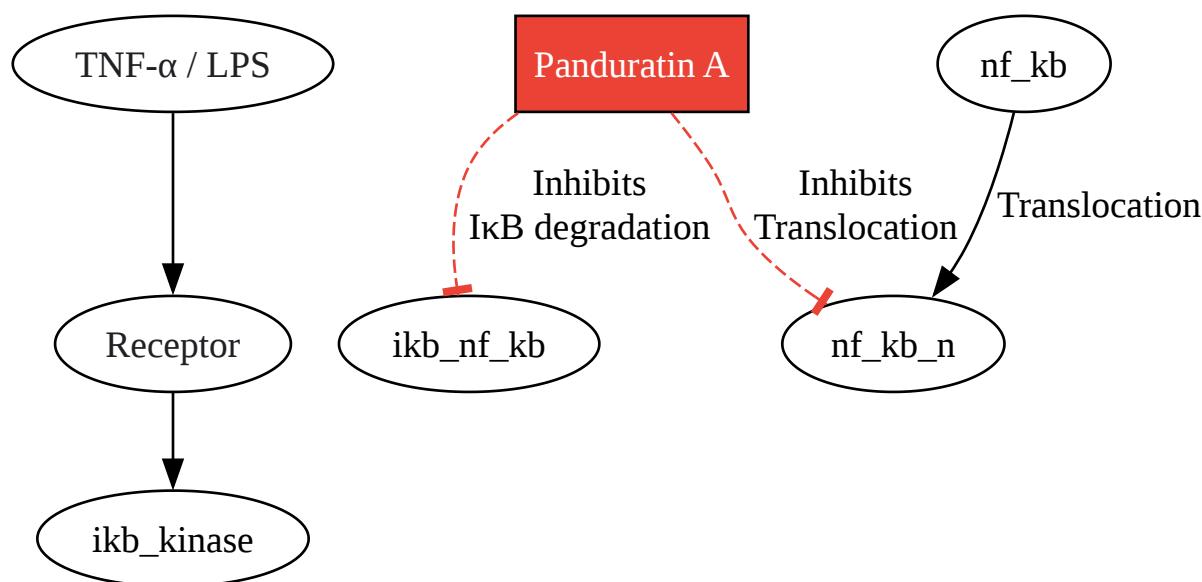
- Dengue Virus: It acts as a competitive inhibitor of the dengue virus serotype 2 (DENV-2) NS3 protease, an enzyme essential for viral replication, with a K_i value of 25 μM .[4]
- SARS-CoV-2: **Panduratin A** has demonstrated antiviral activity against SARS-CoV-2 with an IC_{50} value in the low micromolar range.[18]

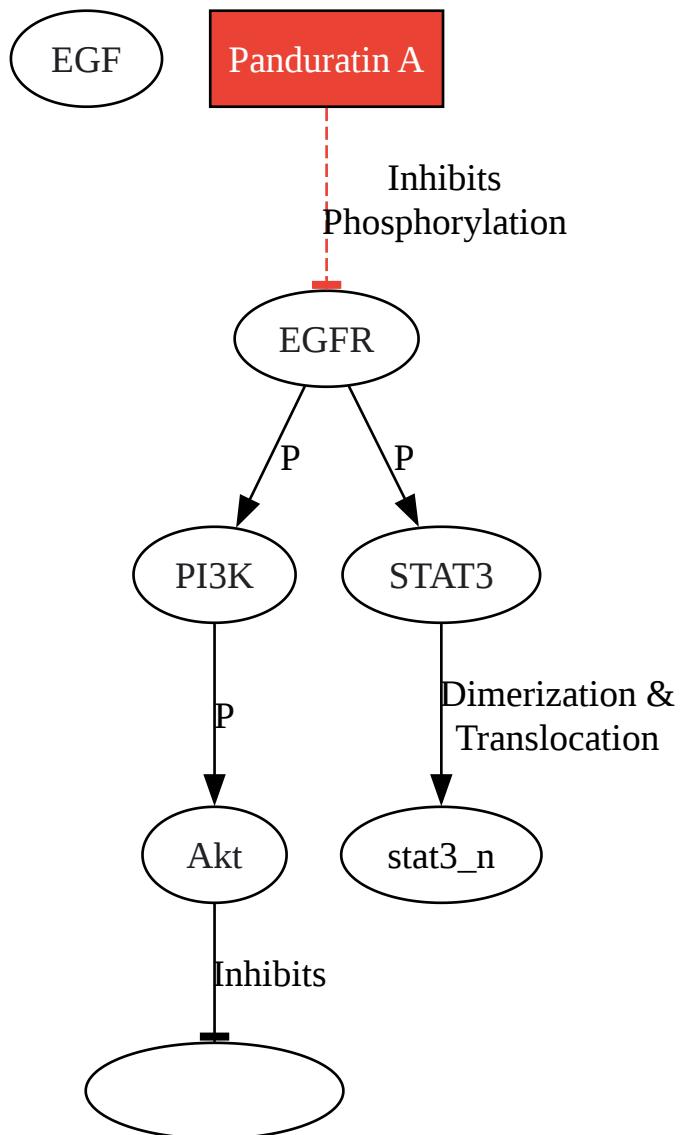
Antimicrobial Activity against Oral Pathogens

Panduratin A is effective against oral bacteria that contribute to dental plaque and biofilm formation. It exhibits a minimum inhibitory concentration (MIC) of 1 $\mu\text{g}/\text{ml}$ against multi-species oral biofilms.[5][17] At concentrations slightly above the MIC, it shows bactericidal activity and can prevent and reduce biofilm formation.[5]

Visualizations: Workflows and Signaling Pathways

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Conclusion

Panduratin A, isolated from *Boesenbergia rotunda*, is a promising natural compound with a wide array of pharmacological activities. The development of efficient extraction and purification methods, such as ultrasound-assisted extraction and centrifugal partition chromatography, has facilitated its detailed scientific investigation. The compelling preclinical data on its anticancer, anti-inflammatory, antiviral, and antimicrobial effects, supported by a growing understanding of its molecular mechanisms, positions **Panduratin A** as a strong candidate for further drug

development. This technical guide provides a foundational resource for researchers to build upon in their efforts to harness the therapeutic potential of this remarkable natural product.

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